molecular formula NA B1139204 Pembrolizumab CAS No. 1374853-91-4

Pembrolizumab

Katalognummer B1139204
CAS-Nummer: 1374853-91-4
Molekulargewicht: NA
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pembrolizumab acts by inhibiting the PD-1 receptor, a mechanism that tumors exploit to evade the immune system. By blocking this interaction, pembrolizumab allows the immune system to better identify and attack cancer cells.

Synthesis Analysis

Pembrolizumab is produced through recombinant DNA technology in a mammalian cell expression system. It is a humanized monoclonal antibody, which means that it is engineered from mouse antibodies to be more similar to human antibodies, reducing the likelihood of an immune response against it.

Molecular Structure Analysis

As a monoclonal antibody, pembrolizumab's structure is comprised of two heavy chains and two light chains, forming a Y-shaped molecule. This structure is key to its ability to specifically bind to the PD-1 receptor, blocking its interaction with PD-L1 and PD-L2 ligands.

Chemical Reactions and Properties

Pembrolizumab specifically binds to the PD-1 receptor with high affinity. This interaction does not directly kill tumor cells but rather inhibits the PD-1 pathway, promoting an anti-tumor immune response by reactivating T cells.

Physical Properties Analysis

Pembrolizumab is administered intravenously. It has a molecular weight of approximately 149 kDa. The drug's solubility, distribution, metabolism, and excretion characteristics are influenced by its proteinaceous nature, necessitating careful consideration in dosing schedules to optimize its pharmacokinetic profile.

Chemical Properties Analysis

As a protein, pembrolizumab's stability is influenced by temperature, pH, and storage conditions. It is important to maintain it in refrigerated conditions until use to preserve its structural integrity and therapeutic efficacy.

The research on pembrolizumab underscores its role as a significant advancement in cancer therapy, offering hope to patients with previously limited treatment options. Its mechanism of action, through the PD-1 pathway inhibition, represents a pivotal shift towards immunotherapy in oncology (Horita et al., 2016), (Reck et al., 2016).

Wissenschaftliche Forschungsanwendungen

1. Pembrolizumab in Melanoma Treatment

Pembrolizumab has shown effectiveness in treating melanoma. A study reported a notable improvement in recurrence-free survival in patients with resected high-risk stage III melanoma, making it a viable adjuvant therapy option in this context (Eggermont et al., 2018). Additionally, pembrolizumab demonstrated superiority over ipilimumab, another immunotherapy agent, in advanced melanoma, with a significant portion of patients showing improved survival rates (Robert et al., 2019).

2. Impact on Non-Small Cell Lung Cancer (NSCLC)

In NSCLC, pembrolizumab has been a game-changer, particularly for patients with a high PD-L1 tumor proportion score. An updated analysis of the KEYNOTE-024 study revealed that pembrolizumab significantly improved survival compared to traditional platinum-based chemotherapy (Reck et al., 2019).

3. Application in Head and Neck Squamous Cell Carcinoma

Pembrolizumab has been evaluated in the context of head and neck squamous cell carcinoma (HNSCC). A phase IB study indicated that pembrolizumab in combination with chemoradiotherapy is safe and does not impair the delivery of curative radiotherapy or chemotherapy in HNSCC (Powell et al., 2020).

4. Treatment of Hepatocellular Carcinoma

In advanced hepatocellular carcinoma, pembrolizumab has been shown to have antitumor activity, representing a potential treatment option for patients previously treated with sorafenib (Zhu et al., 2018).

5. Efficacy in Gastroesophageal Junction Adenocarcinoma

Pembrolizumab has been approved for treatment of advanced PD-L1 positive gastric and gastroesophageal junction adenocarcinoma, providing a new therapeutic option for patients who have progressed on prior chemotherapy (Joshi et al., 2018).

Safety And Hazards

Pembrolizumab can change the way your immune system works, which may cause certain side effects that can lead to serious medical problems. It can cause serious or life-threatening side effects. Some side effects may need to be treated with other medicine, and your cancer treatments may be delayed .

Zukünftige Richtungen

The future research direction for Pembrolizumab includes inhibitors targeting novel immune checkpoints, such as the T cell immunoreceptor with immunoglobulin and ITIM domain (TIGIT), lymphocyte activation gene-3 (LAG-3), T cell immunoglobulin and mucin domain-containing protein (TIM-3), bi-/tri-specific antibody-targeted therapy, and tumor vaccines .

Eigenschaften

CAS-Nummer

1374853-91-4

Produktname

Pembrolizumab

Molekularformel

NA

Molekulargewicht

NA

Synonyme

Lambrolizumab; Pembrolizumab

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.